molecular formula C5H15ClN2 B1420209 (3-Methylbutan-2-yl)hydrazine hydrochloride CAS No. 1193390-05-4

(3-Methylbutan-2-yl)hydrazine hydrochloride

Cat. No. B1420209
M. Wt: 138.64 g/mol
InChI Key: OMYCMNVNCVLWOM-UHFFFAOYSA-N
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Description

“(3-Methylbutan-2-yl)hydrazine hydrochloride” is a chemical compound with the molecular formula C5H15ClN2 and a molecular weight of 138.64 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(3-Methylbutan-2-yl)hydrazine hydrochloride” consists of 5 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .

Scientific Research Applications

  • Fluorescent Probe for Measuring Hydrazine : A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine, which is highly active and toxic. This probe, utilizing dicyanoisophorone and a 4-bromobutyryl group, exhibited low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in environmental water systems and living cells like HeLa cells and zebrafish (Zhu et al., 2019).

  • Synthesis and Dehydration of Dihydropyrazoles : Singh et al. (1999) explored the reaction of certain heterocycles with hydrazine hydrate, leading to the formation of 3-heterocyclyl-5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles. This work provides insights into the synthesis process and potential applications in various chemical industries (Singh et al., 1999).

  • Novel Fluorescence Sensor for Hydrazine : Wang et al. (2019) designed a new fluorescein-based probe for hydrazine, offering high sensitivity and specificity. The probe showed a significant fluorescence enhancement, a low detection limit, and was confirmed to be effective for detecting hydrazine in living cells (Wang et al., 2019).

  • Degradation Products in Aqueous Solution : Kanazawa et al. (1986) found that hydralazine hydrochloride undergoes degradation with cimetidine in aqueous solutions, forming various compounds like 1,1-di(phthalazin-3-yl)amine. This study highlights the complex interactions and stability of hydrazine compounds in solution (Kanazawa et al., 1986).

  • Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) synthesized a series of compounds using hydrazine hydrate, revealing their antimicrobial activity against certain bacteria and in vitro cytotoxicity against various cancer cell lines. This study contributes to the potential therapeutic applications of hydrazine derivatives (El-Sawy et al., 2013).

  • Corrosion Inhibition of Mild Steel : Khaled (2006) investigated the use of hydrazine carbodithioic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study indicates the potential industrial application of these compounds in protecting metals against corrosion (Khaled, 2006).

properties

IUPAC Name

3-methylbutan-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-4(2)5(3)7-6;/h4-5,7H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYCMNVNCVLWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylbutan-2-yl)hydrazine hydrochloride

CAS RN

1193390-05-4
Record name Hydrazine, (1,2-dimethylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylbutan-2-yl)hydrazine hydrochloride
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Reactant of Route 6
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